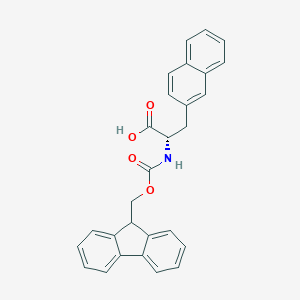

Fmoc-2-Nal-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUTZJVERLGMQZ-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-43-9 | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-2-Nal-OH: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-2-Nal-OH, or Nα-(9-fluorenylmethoxycarbonyl)-3-(2-naphthyl)-L-alanine, is a non-proteinogenic amino acid derivative that has become an invaluable tool in peptide chemistry and drug discovery. Its unique structural and photophysical properties, stemming from the bulky naphthyl side chain, offer distinct advantages in the design of novel peptides with enhanced biological activity, stability, and receptor selectivity. This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and a review of its role in modulating specific signaling pathways.

Core Properties and Specifications

This compound is a white to off-white powder, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in SPPS. The naphthyl group imparts significant hydrophobicity and steric bulk, influencing the conformation and binding properties of peptides into which it is incorporated.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₈H₂₃NO₄ | |

| Molecular Weight | 437.49 g/mol | |

| Appearance | White to slightly yellow powder | [1] |

| Melting Point | Approximately 155 °C | [1] |

| Solubility | Sparingly soluble in DMF, slightly soluble in DMSO and Methanol, slightly soluble in water. | [1] |

| Purity (HPLC) | ≥98.0% | |

| Storage Temperature | 2-8°C | |

| CAS Number | 112883-43-9 |

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of 2-Naphthylalanine (2-Nal) into peptide sequences can lead to several desirable outcomes:

-

Enhanced Receptor Affinity and Selectivity: The bulky naphthyl group can create unique interactions with receptor binding pockets, often leading to increased affinity and selectivity. A notable example is the substitution of Phenylalanine (Phe) with 2-Nal in Neuromedin U-8, which significantly increases its selectivity for the Neuromedin U Receptor 2 (NMUR2).[2]

-

Increased Proteolytic Stability: The steric hindrance provided by the naphthyl side chain can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.

-

Fluorescent Probe: The naphthyl group possesses intrinsic fluorescent properties, allowing peptides containing 2-Nal to be used as probes in binding assays and structural studies without the need for external fluorescent labels.[3]

-

Antimicrobial Peptides: Peptides incorporating this compound have shown potential as antimicrobial agents, with inhibitory effects against pathogens like Staphylococcus.[3]

Experimental Protocols

Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-SPPS procedure for incorporating an this compound residue into a growing peptide chain on a solid support resin (e.g., Rink Amide resin for C-terminal amides).

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for sterically hindered couplings.

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Shake the reaction vessel for 2-4 hours. Due to the steric bulk of 2-Nal, a longer coupling time and a more potent coupling reagent like HATU are recommended to ensure complete reaction.[3]

-

Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Peptide Cleavage and Deprotection

Materials:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (deionized)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

After the final Fmoc deprotection, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard cocktail for peptides without sensitive residues is 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

Purification by HPLC:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typically used for initial purification. The gradient can be optimized based on the hydrophobicity of the peptide.

-

Detection: UV absorbance at 214 nm and 280 nm. The naphthyl group of 2-Nal also allows for detection at around 220 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.[4][5]

Analysis by Mass Spectrometry:

-

Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the peptide containing the 2-Nal residue.[1][6]

Role in Signaling Pathways: Neuromedin U Receptor 2 (NMUR2)

Peptides incorporating 2-Nal have been instrumental in probing G-protein coupled receptor (GPCR) signaling. As mentioned, replacing Phenylalanine with 2-Nal in Neuromedin U-8 enhances its selectivity for NMUR2.[2] NMUR2 is a Gq/11-coupled receptor primarily expressed in the central nervous system and is involved in the regulation of appetite and energy homeostasis.[7]

NMUR2 Signaling Pathway:

-

Ligand Binding: A peptide agonist containing 2-Nal binds to the extracellular domain of the NMUR2 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq/11 protein. GDP is exchanged for GTP on the Gαq subunit.

-

Effector Activation: The activated Gαq subunit dissociates from the Gβγ dimer and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Signaling:

-

IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ activates various calcium-dependent enzymes and signaling pathways.

-

DAG Pathway: DAG remains in the plasma membrane and, in conjunction with Ca²⁺, activates Protein Kinase C (PKC). PKC then phosphorylates a variety of downstream target proteins, leading to cellular responses.

-

Caption: Neuromedin U Receptor 2 (NMUR2) Signaling Pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel peptides with tailored properties. Its incorporation can significantly enhance the biological activity, selectivity, and stability of peptides, making it a key component in the toolkit of researchers in peptide chemistry, pharmacology, and drug development. The detailed protocols and pathway information provided in this guide serve as a comprehensive resource for the effective utilization of this compound in scientific research.

References

- 1. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Fmoc-2-Nal-OH: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fmoc-2-Nal-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-3-(2-naphthyl)-L-alanine, is a non-proteinogenic amino acid derivative that plays a crucial role in modern peptide synthesis and drug discovery. Its unique structural features, particularly the bulky naphthyl side chain, impart specific conformational constraints and physicochemical properties to peptides, making it a valuable tool for designing potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₃NO₄ | [1][2] |

| Molecular Weight | 437.49 g/mol | [1][2] |

| Melting Point | 163-167 °C | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Purity (HPLC) | ≥98.0% | [4] |

| Solubility | Soluble in DMF and DMSO; slightly soluble in water. | [5] |

| Storage Temperature | 2-8 °C | [4] |

| CAS Number | 112883-43-9 | [1][2][4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 3-(2-naphthyl)-L-alanine with a fluorenylmethoxycarbonyl (Fmoc) protecting group reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under basic conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-(2-naphthyl)-L-alanine

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium Carbonate (Na₂CO₃)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-(2-naphthyl)-L-alanine (1 equivalent) in a 10% aqueous sodium carbonate solution.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Slowly add the Fmoc-OSu solution to the 3-(2-naphthyl)-L-alanine solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water.

-

Dry the product under vacuum.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Toluene or Isopropyl Alcohol

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot toluene or isopropyl alcohol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified this compound crystals under vacuum.

Application in Drug Development: Enhancing Receptor Selectivity

The incorporation of this compound into peptide sequences is a powerful strategy to modulate their biological activity and receptor selectivity. The bulky and hydrophobic naphthyl group can establish specific interactions with receptor binding pockets, leading to enhanced affinity and selectivity for a particular receptor subtype.

A notable example is the modification of Neuromedin U (NMU), a neuropeptide involved in the regulation of various physiological processes, including appetite and energy homeostasis. Replacing the phenylalanine residue at position 4 of the C-terminal octapeptide of NMU (NMU-8) with 2-naphthylalanine has been shown to significantly increase the peptide's selectivity for the Neuromedin U receptor 2 (NMUR2) over NMUR1.[4] This enhanced selectivity is crucial for developing targeted therapeutics with reduced off-target effects.

Neuromedin U Signaling Pathway

Neuromedin U exerts its effects by binding to two G protein-coupled receptors (GPCRs), NMUR1 and NMUR2.[6] These receptors are coupled to Gq/11 proteins. Upon ligand binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These second messengers initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, ultimately leading to various cellular responses.[5][7][8]

Figure 1. Neuromedin U signaling pathway initiated by a selective NMUR2 agonist.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The workflow involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Figure 2. General workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug discovery scientists. Its unique structural and chemical properties enable the synthesis of peptides with tailored biological activities and improved pharmacological profiles. The ability to enhance receptor selectivity, as demonstrated in the case of Neuromedin U analogs, highlights its importance in the rational design of novel therapeutics. The experimental protocols and workflows provided in this guide serve as a foundational resource for the effective utilization of this compound in research and development.

References

- 1. Synthesis and evaluation of novel lipidated neuromedin U analogs with increased stability and effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Stabilized and Selective Neuromedin U-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuromedin U receptor 2 - Wikipedia [en.wikipedia.org]

- 4. The neuropeptide Neuromedin U stimulates innate lymphoid cells and type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. genecards.org [genecards.org]

- 7. researchgate.net [researchgate.net]

- 8. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Fmoc-L-3-(2-naphthyl)alanine in Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of unnatural amino acids is a powerful strategy to enhance potency, selectivity, and metabolic stability. Among these, Fmoc-L-3-(2-naphthyl)alanine (Fmoc-2-Nal-OH) has emerged as a critical building block. Its bulky aromatic side chain provides unique conformational constraints and the potential for enhanced binding interactions with biological targets. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and explores its relevance in targeting significant signaling pathways, such as the CXCR4 pathway.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 437.49 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C₂₈H₂₃NO₄ | [1][2][3][6] |

| CAS Number | 112883-43-9 | [1][2][3][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | ~155 °C | [7] |

| Solubility | Soluble in DMSO and DMF | [2][7] |

Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is predominantly utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptides.[3][7] The Fmoc protecting group on the alpha-amine is stable under acidic conditions but readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[7]

Detailed Experimental Protocol for Fmoc-SPPS using this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound. The quantities are based on a 0.1 mmol synthesis scale.

1. Resin Selection and Swelling:

-

Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[8]

-

Place the resin (e.g., 100-200 mesh) in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for at least 30 minutes to an hour to ensure optimal reaction conditions.[9]

2. First Amino Acid Coupling (if applicable):

-

If the first amino acid is not pre-loaded on the resin, it needs to be coupled. This process varies depending on the resin type.

3. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3-5 minutes.

-

Drain the solution and repeat the 20% piperidine in DMF treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[10]

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

4. This compound Coupling:

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HCTU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, the step can be repeated.

5. Washing:

-

After a successful coupling, drain the reaction mixture.

-

Wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

6. Chain Elongation:

-

Repeat steps 3 (Fmoc Deprotection), 4 (Coupling of the next Fmoc-amino acid), and 5 (Washing) for each subsequent amino acid in the desired peptide sequence.

7. Final Deprotection and Cleavage:

-

Once the peptide sequence is fully assembled, perform a final Fmoc deprotection (step 3).

-

Wash the resin with DMF, followed by dichloromethane (DCM).

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the solid support. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The exact composition can be adjusted based on the amino acid composition of the peptide.

-

The cleavage reaction is typically carried out for 2-4 hours at room temperature.

8. Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and decant the ether.

-

Wash the peptide pellet with cold ether to remove scavengers and residual cleavage cocktail.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Experimental Workflow for Fmoc-SPPS

References

- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 3. abeomics.com [abeomics.com]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

A Comprehensive Technical Guide to the Synthesis of (S)-N-Fmoc-3-(2-naphthyl)alanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of (S)-N-Fmoc-3-(2-naphthyl)alanine, a crucial building block in peptide synthesis and drug discovery. The document outlines the core chemical principles, experimental protocols, and key data associated with the preparation of this important compound.

Introduction

(S)-N-Fmoc-3-(2-naphthyl)alanine is a derivative of the unnatural amino acid (S)-3-(2-naphthyl)alanine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The naphthyl side chain imparts unique conformational properties and can enhance the biological activity and stability of peptides, making it a valuable component in the design of novel therapeutics.[1]

Physicochemical and Characterization Data

A summary of the key physical and chemical properties of (S)-N-Fmoc-3-(2-naphthyl)alanine is presented below. This data is essential for the identification and quality control of the synthesized product.

| Property | Value | Reference(s) |

| CAS Number | 112883-43-9 | [1] |

| Molecular Formula | C₂₈H₂₃NO₄ | [1] |

| Molecular Weight | 437.49 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 157 - 176 °C | [1][3] |

| Optical Rotation | [α]D²⁵ = -15 ± 2° (c=1 in DMF) | [1] |

| Purity (by HPLC) | ≥98.0% to ≥99.5% | [1][2] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and dichloromethane. Slightly soluble in water. | [3] |

Synthesis of (S)-N-Fmoc-3-(2-naphthyl)alanine

The synthesis of (S)-N-Fmoc-3-(2-naphthyl)alanine is achieved by the reaction of (S)-3-(2-naphthyl)alanine with an Fmoc-donating reagent. The most common methods involve the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. An alternative method under anhydrous conditions utilizing a silylating agent is also described.

Chemical Reaction Pathway

The overall chemical transformation is the protection of the primary amine of (S)-3-(2-naphthyl)alanine with the Fmoc group.

Caption: Synthesis of (S)-N-Fmoc-3-(2-naphthyl)alanine.

Experimental Protocols

The following are detailed, generalized procedures for the synthesis of (S)-N-Fmoc-3-(2-naphthyl)alanine. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

General Experimental Workflow

The typical workflow for the synthesis and purification of (S)-N-Fmoc-3-(2-naphthyl)alanine is depicted below.

Caption: General experimental workflow for synthesis.

Protocol 1: Synthesis using Fmoc-OSu

This is a widely used and reliable method for the Fmoc protection of amino acids.

Materials:

-

(S)-3-(2-naphthyl)alanine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-3-(2-naphthyl)alanine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate or a mixture of dioxane and aqueous sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction mixture to stir at room temperature for several hours or overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, dilute the mixture with deionized water.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of the product should form.

-

Extract the precipitated (S)-N-Fmoc-3-(2-naphthyl)alanine with ethyl acetate.

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis using Fmoc-Cl

This method is an alternative to using Fmoc-OSu and generally proceeds with faster reaction times.

Materials:

-

(S)-3-(2-naphthyl)alanine

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Acetone or 1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-3-(2-naphthyl)alanine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve Fmoc-Cl (1.1 equivalents) in acetone or dioxane.

-

Add the Fmoc-Cl solution dropwise to the cooled amino acid solution with vigorous stirring, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, work up the reaction mixture as described in Protocol 1 (steps 5-11).

Protocol 3: Anhydrous Synthesis via Silylation

This method is suitable for substrates that may have poor solubility in aqueous mixtures and avoids the use of water.

Materials:

-

(S)-3-(2-naphthyl)alanine

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Dichloromethane (CH₂Cl₂)

-

Fmoc-OSu

-

Methanol (MeOH)

-

10% aqueous citric acid

Procedure:

-

Suspend (S)-3-(2-naphthyl)alanine (1.0 equivalent) in dichloromethane.

-

Add MSTFA (2.0 equivalents) to the suspension.

-

Reflux the mixture until a clear solution is obtained.

-

Cool the solution to room temperature.

-

Add a solution of Fmoc-OSu (1.0 equivalent) in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Add methanol to the reaction mixture and stir for 30 minutes to quench the reaction and deprotect the silyl ester.

-

Evaporate the solvent under reduced pressure.

-

To the residue, add a mixture of methanol and 10% aqueous citric acid and stir.

-

Filter the solid product, wash with water until the filtrate is neutral, and dry under vacuum to obtain the purified (S)-N-Fmoc-3-(2-naphthyl)alanine.

Purity Analysis

The purity of the synthesized (S)-N-Fmoc-3-(2-naphthyl)alanine should be assessed to ensure it is suitable for use in peptide synthesis. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

-

Chiral HPLC: To determine the enantiomeric purity and ensure that no racemization has occurred during the synthesis.

-

Reverse-Phase HPLC (RP-HPLC): To assess the chemical purity of the final product.

Typical purity levels for commercially available (S)-N-Fmoc-3-(2-naphthyl)alanine are ≥98% to ≥99.5%.[1][2]

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals.

-

Perform all operations in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) for each reagent used.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of (S)-N-Fmoc-3-(2-naphthyl)alanine. The detailed protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development, enabling the reliable preparation of this important synthetic building block. The choice of synthetic method will depend on the specific laboratory conditions and the desired scale of the reaction. Proper purification and characterization are crucial to ensure the high quality of the final product for its intended applications.

References

A Technical Guide to the Solubility of Fmoc-2-Nal-OH in DMSO for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (S)-N-9-Fluorenylmethoxycarbonyl-3-(2-naphthyl)-L-alanine (Fmoc-2-Nal-OH) in dimethyl sulfoxide (DMSO), a critical parameter for its application in solid-phase peptide synthesis (SPPS) and drug development. This document summarizes the available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the utilization of this compound in SPPS. This guide is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug discovery to facilitate the efficient and effective use of this versatile amino acid derivative.

Introduction to this compound

This compound is a protected derivative of the unnatural amino acid L-2-naphthylalanine. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function is instrumental in modern peptide synthesis, particularly in Fmoc-based SPPS. Its base-lability allows for mild deprotection conditions, which preserves the integrity of the growing peptide chain and acid-labile side-chain protecting groups. The naphthyl group of this compound provides unique steric and aromatic properties, making it a valuable building block for designing peptides and peptidomimetics with modified conformational features and enhanced biological activities. The solubility of Fmoc-amino acids in organic solvents is a crucial factor for achieving efficient peptide coupling. Insufficient solubility can lead to diminished reaction kinetics, incomplete coupling, and the formation of deletion sequences, which can significantly affect the purity and yield of the final peptide product.

Solubility of this compound in DMSO

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent widely used in peptide synthesis and for dissolving a broad range of organic compounds. The solubility of this compound in DMSO is a key consideration for preparing stock solutions for automated or manual peptide synthesizers.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in DMSO.

| Compound | Solvent | Solubility | Temperature | Conditions |

| This compound | DMSO | 100 mg/mL (228.58 mM) | Not Specified | Ultrasonic assistance is required. The use of newly opened DMSO is recommended. |

| This compound | DMSO | Slightly Soluble | Not Specified | - |

| This compound | DMSO | Sparingly Soluble | Not Specified | - |

Factors Influencing Solubility

The solubility of this compound in DMSO can be influenced by several factors:

-

Purity of the Solute: Impurities in the this compound powder can affect its dissolution characteristics.

-

Purity and Water Content of DMSO: DMSO is highly hygroscopic. The presence of water can significantly impact the solubility of many organic compounds. It is recommended to use anhydrous or newly opened containers of DMSO for preparing concentrated solutions.

-

Physical Form of the Solute: The particle size and crystallinity of the this compound powder can influence the rate of dissolution.

Experimental Protocol for Solubility Determination

The following protocol provides a general and robust method for experimentally determining the solubility of an Fmoc-protected amino acid, such as this compound, in an organic solvent like DMSO. This method relies on the creation of a saturated solution and subsequent quantification of the dissolved solute by High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge capable of accommodating vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (set to detect the fluorenyl group, e.g., at 265 nm or 301 nm)

-

Volumetric flasks and calibrated pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC-grade solvents for mobile phase (e.g., acetonitrile, water, trifluoroacetic acid)

-

Small glass vials with screw caps

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 120-150 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of DMSO (e.g., 1.0 mL) to the vial.

-

Securely cap the vial and vortex vigorously for 1-2 minutes to suspend the solid.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. Continuous gentle agitation is recommended.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

-

-

Sample Preparation for HPLC Analysis:

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

Accurately dilute a small volume of the filtered, saturated solution with a suitable solvent (e.g., the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor will likely be necessary.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in DMSO or the HPLC mobile phase.

-

Perform a series of serial dilutions to generate a set of calibration standards of known concentrations.

-

-

HPLC Analysis:

-

Inject the calibration standards and the diluted sample of the saturated solution onto the HPLC system.

-

Integrate the peak area corresponding to this compound for each chromatogram.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. The result will be the solubility of this compound in DMSO at the specified temperature.

-

Visualization of this compound in Solid-Phase Peptide Synthesis

This compound is a key building block in SPPS. The following diagrams illustrate the logical workflow of a standard SPPS cycle and the chemical transformations involved in the deprotection and coupling steps.

Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Chemical steps of Fmoc deprotection and amino acid coupling in SPPS.

Conclusion

The solubility of this compound in DMSO is a critical parameter for its successful application in solid-phase peptide synthesis. While qualitative data suggests slight to sparing solubility, a quantitative value of 100 mg/mL has been reported, achievable with ultrasonic assistance. It is imperative for researchers to consider factors such as solvent purity and temperature that can influence this solubility. The provided experimental protocol offers a reliable method for determining the precise solubility under specific laboratory conditions. The visualized workflows of the SPPS cycle provide a clear understanding of how this compound is incorporated into a growing peptide chain. This technical guide serves as a valuable resource for scientists and professionals in drug development, enabling the informed and efficient use of this compound in the synthesis of novel peptides and peptidomimetics.

Fmoc-2-Nal-OH: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage of Nα-Fmoc-3-(2-naphthyl)-L-alanine (Fmoc-2-Nal-OH), a key building block in solid-phase peptide synthesis (SPPS). Understanding the stability profile of this reagent is critical for ensuring the integrity of synthetic peptides and the reproducibility of research and manufacturing processes. This document details the physicochemical properties, recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the purity and stability of this compound.

Physicochemical Properties

This compound is a white to off-white or slightly yellow powder or crystalline solid.[1][2] Its chemical structure is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of 3-(2-naphthyl)-L-alanine.

| Property | Value | References |

| Molecular Formula | C₂₈H₂₃NO₄ | [3] |

| Molecular Weight | 437.49 g/mol | |

| CAS Number | 112883-43-9 | |

| Appearance | White to off-white/slightly yellow powder or crystal | [1][2] |

| Melting Point | 155 - 172 °C | [2][4] |

| Solubility | Sparingly soluble in DMF, slightly soluble in DMSO and Methanol, slightly soluble in water. | [1][2] |

| Optical Rotation [α] | -15.0° to -19.0° (c=1 in DMF) | [4] |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to base-catalyzed degradation, which leads to the cleavage of the Fmoc protecting group. It is generally stable under acidic conditions.

Hydrolytic Stability

This compound is susceptible to hydrolysis under basic conditions, leading to the removal of the Fmoc group. This process, known as deprotection, is intentionally employed during solid-phase peptide synthesis using a weak base like piperidine. However, unintentional exposure to basic environments during storage or handling can lead to the degradation of the raw material. The degradation proceeds via a β-elimination mechanism, yielding dibenzofulvene (DBF) and the free amino acid, 3-(2-naphthyl)-L-alanine. The highly reactive DBF can further react with the deprotection agent or other nucleophiles present.

Oxidative Stability

This compound should be protected from strong oxidizing agents.[3] While the naphthyl group is relatively stable, the fluorenyl moiety of the Fmoc group can be susceptible to oxidation under harsh conditions.

Photostability

The fluorenyl group in this compound possesses a strong chromophore and can absorb UV radiation. Prolonged exposure to light, particularly UV light, may lead to degradation. Therefore, it is recommended to store the compound in light-resistant containers.

Thermal Stability

This compound is a solid with a relatively high melting point, suggesting good thermal stability under recommended storage conditions. However, elevated temperatures, especially in the presence of residual solvents or impurities, could accelerate degradation. Hazardous decomposition products upon combustion include oxides of carbon and nitrogen.[3]

A diagram illustrating the primary degradation pathway of this compound is provided below:

Caption: Primary degradation pathway of this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the quality and stability of this compound.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

| Form | Storage Temperature | Duration | References |

| Solid (Powder) | -20°C | 3 years | [5] |

| 2-8°C | 2 years | [5] | |

| In Solvent (e.g., DMSO) | -80°C | 6 months | [5] |

| -20°C | 1 month | [5] |

Key Storage Recommendations:

-

Keep container tightly closed: To prevent moisture absorption.

-

Store in a dry and well-ventilated place.

-

Protect from light: Use amber vials or store in a dark place.

-

Inert atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen.

Handling Precautions

-

Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3]

-

In case of dust formation, use a dust mask or work in a fume hood.[3]

-

Avoid contact with skin and eyes.[3]

-

Keep away from heat, sparks, and open flames.[3]

-

Avoid contact with strong oxidizing agents.[3]

A logical workflow for the handling and storage of this compound is depicted below:

Caption: Handling and storage workflow for this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the purity of this compound and for detecting its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for Fmoc-amino acids involves a reversed-phase column and a gradient elution profile to separate the parent compound from its potential impurities and degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, including 2-naphthylalanine and dibenzofulvene adducts.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

This compound reference standard

-

Forced degradation samples (acid, base, oxidative, thermal, photolytic)

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Sample Preparation: Prepare samples of this compound at the same concentration as the standard.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified period.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified period.

-

-

Analysis: Inject the standard, undegraded sample, and each of the forced degradation samples into the HPLC system.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the unstressed sample and the reference standard. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

An experimental workflow for a forced degradation study is outlined below:

Caption: Workflow for forced degradation studies.

Conclusion

The stability of this compound is a critical factor in the successful synthesis of peptides for research and drug development. By adhering to the recommended storage and handling guidelines, and by employing robust analytical methods to monitor its purity, researchers can ensure the quality and reliability of this important synthetic building block. The primary degradation pathway involves the base-catalyzed cleavage of the Fmoc group, highlighting the importance of avoiding basic conditions during storage and handling. This guide provides a comprehensive framework for understanding and managing the stability of this compound.

References

An In-depth Technical Guide to the Safe Handling of Fmoc-2-Nal-OH

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for Fmoc-2-Nal-OH (Nα-Fmoc-3-(2-naphthyl)-L-alanine), a derivative of the amino acid alanine commonly used in solid-phase peptide synthesis.[1][2]

Chemical Identification and Physical Properties

This compound is an Fmoc-protected form of 3-(2-naphthyl)-L-alanine.[3] The Fmoc group is notable for its utility in peptide synthesis, as it can be readily removed using a piperidine solution.[1][2] The compound presents as a white to slightly yellow powder.[1][2]

| Identifier | Value |

| Chemical Name | Nα-Fmoc-3-(2-naphthyl)-L-alanine[3] |

| Synonyms | Fmoc-3-(2-naphthyl)-L-alanine, (S)-N-Fmoc-3-(2-naphthyl)alanine[1][3] |

| CAS Number | 112883-43-9[3] |

| Molecular Formula | C28H23NO4[3] |

| Molecular Weight | 437.49 g/mol [1] |

| Physical Property | Value |

| Appearance | White to off-white or slightly yellow powder[1][2][4] |

| Melting Point | 155 °C[1] |

| Boiling Point | 549.64°C (rough estimate)[1] |

| Flash Point | 371.6 °C[1] |

| Solubility | Sparingly soluble in DMF, slightly soluble in DMSO and Methanol, and slightly soluble in water.[1] |

| Storage Temperature | 2-8°C[1] |

Hazard Identification and Safety Precautions

While some safety data sheets indicate no known physical, chemical, or human health hazards, others suggest exercising caution.[3] Potential hazards include skin and eye irritation, respiratory tract irritation if inhaled, and may be harmful if swallowed.[5]

| Hazard Type | Description |

| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[3] |

| Ingestion | May be harmful if swallowed.[3] |

| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[3] |

| Eye Contact | May cause eye irritation.[3] |

Precautionary Measures and Personal Protective Equipment (PPE)

To minimize exposure and ensure safe handling, the following personal protective equipment is recommended.

| Protection Type | Recommendation |

| Eye/Face Protection | Splash goggles or eyeshields.[3] |

| Skin Protection | Protective gloves and a full suit.[3] |

| Respiratory Protection | Dust respirator (e.g., type N95 in the US).[3] |

| General Hygiene | Wash hands thoroughly after handling and before eating, drinking, or smoking.[3] |

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

| Procedure | Recommendation |

| Handling | Keep away from heat and sources of ignition. Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[3] |

| Storage | Keep the container tightly closed. Store at 2-8°C.[1][3] Some sources recommend storage at -20°C for long-term stability (up to 3 years).[4][6] |

| Spill Response (Small) | Use appropriate tools to place the spilled solid into a convenient waste disposal container.[3] |

| Spill Response (Large) | Use a shovel to put the material into a convenient waste disposal container. A self-contained breathing apparatus should be used to avoid inhalation.[3] |

| Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations.[3] |

Fire-Fighting Measures

| Aspect | Guidance |

| Extinguishing Media | For small fires, use a carbon dioxide or dry chemical extinguisher. For large fires, use water spray, fog, or foam. Do not use a water jet.[3] |

| Hazardous Decomposition | Under fire conditions, hazardous decomposition products include oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[3] |

| Fire-Fighter Protection | Firefighters should wear a positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[3] |

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are largely unavailable.[3]

| Information Type | Data |

| Acute Toxicity | No data available. |

| Carcinogenic Effects | No data available.[3] |

| Mutagenic Effects | No data available.[3] |

| Reproductive Toxicity | No data available.[3] |

| Ecotoxicity | No data available.[3] |

| Biodegradation | The product itself and its degradation products are not considered toxic.[3] |

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.

Caption: A workflow diagram for the safe handling of this compound.

This guide summarizes the currently available safety data for this compound. It is essential for all laboratory personnel to review the specific Safety Data Sheet provided by the manufacturer before use and to adhere to all institutional safety protocols.

References

- 1. Cas 112883-43-9,this compound | lookchem [lookchem.com]

- 2. This compound | 112883-43-9 [chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid | C28H23NO4 | CID 2734452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Fmoc-2-Nal-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-naphthylalanine (Fmoc-2-Nal-OH) is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its bulky, hydrophobic naphthyl side chain offers unique properties to peptides, influencing their conformation, stability, and receptor interactions. This document provides detailed application notes and protocols for the efficient incorporation of this compound into synthetic peptides, with a focus on its role in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value |

| Molecular Formula | C₂₈H₂₃NO₄ |

| Molecular Weight | 437.49 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Approximately 155-167 °C |

| Solubility | Soluble in DMF and NMP. Sparingly soluble in DMSO and Methanol. |

| Storage | 2-8°C, protected from light and moisture |

Applications in Peptide Synthesis and Drug Discovery

The incorporation of 2-naphthylalanine into peptide sequences can significantly modulate their biological activity and pharmacokinetic properties.

Antimicrobial Peptides

Peptides containing 2-Nal have demonstrated promising antimicrobial activity. The hydrophobic nature of the naphthyl group can enhance the peptide's ability to interact with and disrupt bacterial cell membranes. Studies have shown that peptides incorporating 2-Nal exhibit inhibitory effects against various pathogens, including strains of Staphylococcus.

Receptor Binding and Signaling Modulation

The unique steric and electronic properties of the 2-Nal side chain make it a valuable tool for probing and modulating peptide-receptor interactions.

-

Melanocortin Receptors: Analogs of α-melanocyte-stimulating hormone (α-MSH) containing 2-Nal have been shown to exhibit high affinity and selectivity for the melanocortin-4 receptor (MC4R), which is involved in energy homeostasis and appetite regulation.

-

Chemokine Receptors: The 2-Nal residue is a critical component of T140, a potent CXCR4 antagonist. T140 and its analogs are being investigated for their potential as anti-HIV agents and in cancer therapy, as the CXCR4/SDF-1 signaling axis is implicated in tumor metastasis and angiogenesis.

Experimental Protocols

General Solid-Phase Peptide Synthesis Workflow

The following is a generalized protocol for manual Fmoc-SPPS. Adjustments may be necessary based on the specific peptide sequence and scale of the synthesis.

dot

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide, 2-Chlorotrityl Chloride) in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to swell the resin for at least 30-60 minutes.

-

Drain the solvent.

Protocol 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

Protocol 3: Coupling of this compound

Due to the steric hindrance of the naphthyl group, the choice of coupling reagent and reaction conditions is crucial for achieving high coupling efficiency.

Recommended Coupling Reagents for Hindered Amino Acids:

| Coupling Reagent | Class | Key Considerations |

| HATU | Aminium/Uronium Salt | Highly efficient for hindered couplings, rapid reaction times. |

| HBTU | Aminium/Uronium Salt | A reliable and cost-effective option for routine couplings. |

| DIC/Oxyma | Carbodiimide/Additive | Minimizes racemization, a good choice for sensitive residues. |

Coupling Procedure (using HATU):

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

-

Add HATU (2.9 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

-

Allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 4: Cleavage and Deprotection

The choice of cleavage cocktail depends on the peptide sequence and the presence of other protecting groups. A common cleavage cocktail is Reagent K.

Reagent K Composition:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Cleavage Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin.

-

Collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Signaling Pathways Involving 2-Nal Containing Peptides

CXCR4 Signaling Pathway

The binding of the ligand SDF-1 (or an antagonist like a T140 analog containing 2-Nal) to the CXCR4 receptor initiates a cascade of intracellular signaling events.

dot

Caption: Simplified CXCR4 signaling pathway upon ligand binding.

Melanocortin-4 Receptor (MC4R) Signaling Pathway

The MC4R, a G-protein coupled receptor, is primarily activated by α-MSH, leading to the stimulation of adenylyl cyclase.

dot

Caption: The canonical MC4R signaling pathway via adenylyl cyclase.

Conclusion

This compound is a versatile and powerful building block for the synthesis of peptides with enhanced biological activities. Its successful incorporation requires careful optimization of coupling conditions to overcome steric hindrance. The resulting 2-Nal-containing peptides have significant potential in the development of novel therapeutics, particularly in the areas of antimicrobial agents and receptor-targeted drugs. These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in their peptide synthesis endeavors.

Protocol for Solid-Phase Coupling of Fmoc-2-Nal-OH: Application Notes for Researchers

For researchers, scientists, and drug development professionals, the successful incorporation of sterically hindered amino acids such as Fmoc-3-(2-naphthyl)-L-alanine (Fmoc-2-Nal-OH) into peptide sequences is a critical step in the synthesis of novel therapeutic and research peptides. The bulky naphthyl group presents a significant steric challenge, often leading to incomplete coupling reactions and the generation of deletion sequences. This document provides detailed application notes and optimized protocols for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective coupling strategies.

| Property | Value |

| Molecular Formula | C₂₈H₂₃NO₄ |

| Molecular Weight | 437.49 g/mol [1] |

| Appearance | White to off-white or slightly yellow powder[2] |

| Melting Point | 155 °C[2] |

| Solubility | Sparingly soluble in DMF, slightly soluble in DMSO and Methanol, and slightly soluble in water.[2] |

| Storage Conditions | 2-8°C |

Standard Operating Procedure for this compound Coupling

This protocol outlines a standard procedure for the manual coupling of this compound to a resin-bound peptide chain. Due to its steric hindrance, a potent activating agent and potentially a double coupling strategy are recommended.

Materials and Reagents:

-

This compound

-

Resin-bound peptide with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling Reagent (e.g., HATU, HBTU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Kaiser Test Kit (for monitoring coupling completion)

-

Fmoc-Deprotection Solution: 20% piperidine in DMF

Experimental Protocol:

-

Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 5 mL/g resin) to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, pre-activate the this compound. For a 0.1 mmol scale synthesis, dissolve this compound (4 equivalents) and a coupling reagent such as HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and allow the activation to proceed for 1-5 minutes.

-

Coupling Reaction: Add the activated this compound solution to the resin. Agitate the reaction mixture at room temperature for 45-60 minutes.

-

Monitoring the Coupling Reaction: Perform a Kaiser test to monitor the reaction progress. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the Kaiser test is positive (beads turn blue), a second coupling is necessary.

-

Double Coupling (if required): If the initial coupling is incomplete, drain the reaction solution and wash the resin with DMF. Repeat steps 2 and 3 with a fresh solution of activated this compound.

-

Washing: Upon completion of the coupling (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL/g resin) and then with DCM (3 x 5 mL/g resin) to prepare for the next Fmoc deprotection step.

-

Fmoc Deprotection: To deprotect the newly coupled this compound, treat the resin with 20% piperidine in DMF. The reaction is typically complete within 5-10 minutes and can be performed in two stages (e.g., 2 minutes followed by 8 minutes with fresh reagent).

Microwave-Assisted Coupling Protocol

Microwave-assisted SPPS can significantly reduce reaction times and improve coupling efficiency, especially for sterically hindered residues.

| Parameter | Condition |

| Microwave Power | 20-40 W (ensure temperature does not exceed 75°C) |

| Reaction Time | 5 minutes[3][4] |

| Reagents (5-fold excess) | This compound, DIC, Oxyma Pure in DMF[5] |

Troubleshooting and Side Reactions

The primary challenge in coupling this compound is incomplete acylation due to its bulky side chain.

| Problem | Potential Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the 2-naphthylalanine residue. | Perform a double coupling. Increase the reaction time. Switch to a more potent coupling reagent (e.g., HATU, HCTU). Consider microwave-assisted synthesis. |

| Deletion of 2-Nal Residue | Incomplete coupling followed by capping of the unreacted amine in the subsequent cycle. | Ensure complete coupling using the strategies mentioned above. |

| Racemization | Over-activation or prolonged exposure to base. | Minimize pre-activation time. Use of additives like HOBt or Oxyma Pure can help suppress racemization. |

While specific side reactions involving the naphthyl group itself are not commonly reported under standard SPPS conditions, the increased hydrophobicity it imparts on the peptide can sometimes contribute to aggregation. If aggregation is suspected, using solvents like NMP or DMSO, or incorporating backbone-protecting groups (e.g., Hmb) on preceding residues can be beneficial.

Signaling Pathways and Workflows

The following diagrams illustrate the key workflows in the this compound coupling process.

Figure 1. Workflow for this compound Coupling in SPPS.

Figure 2. Troubleshooting Logic for Incomplete Coupling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lookchem.com [lookchem.com]

- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 5. interanalyt.ru [interanalyt.ru]

Application Notes and Protocols for the Fmoc Deprotection of Fmoc-2-Nal-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups. Fmoc-2-Nal-OH, or (S)-N-Fmoc-3-(2-naphthyl)alanine, is a crucial building block for the synthesis of peptides with unique structural and functional properties. The naphthylalanine residue can introduce conformational constraints and enhance binding affinity to target receptors.[1] This document provides detailed application notes and protocols for the efficient and clean removal of the Fmoc group from this compound during SPPS.

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[2][3][4][5] This reaction releases the free amine on the N-terminus of the peptide chain, allowing for the subsequent coupling of the next amino acid. The process also generates dibenzofulvene (DBF), which is trapped by the amine to form a stable adduct, driving the reaction to completion.[2][3][5]

Key Considerations for Fmoc Deprotection of this compound

-

Choice of Base: Piperidine is the most commonly used base for Fmoc deprotection due to its optimal basicity and nucleophilicity, which allows it to efficiently deprotonate the fluorenyl group and scavenge the resulting dibenzofulvene.[2][3] While other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, they may increase the risk of side reactions.[6]

-

Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for Fmoc deprotection in SPPS. N-Methyl-2-pyrrolidone (NMP) can also be used and may be advantageous in certain situations.[4][7]

-

Reaction Time and Temperature: Fmoc deprotection is typically rapid at room temperature. A two-step deprotection protocol is often employed to ensure complete removal of the Fmoc group.[2][7]

-

Monitoring the Reaction: The progress of the deprotection can be monitored qualitatively using the Kaiser test or quantitatively by UV-Vis spectroscopy, which measures the absorbance of the released dibenzofulvene-piperidine adduct.[8][9][10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine in DMF

This protocol outlines the standard manual procedure for the removal of the Fmoc group from a resin-bound peptide terminating with 2-Nal-OH.

Materials:

-

Peptide-resin with N-terminal this compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvent: DMF

-

Reaction vessel for solid-phase synthesis

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL per gram of resin).

-

First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 minutes.[7]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Agitate the mixture at room temperature for 5-15 minutes.[7][11]

-

Drain: Drain the deprotection solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times with 10 mL per gram of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation of Deprotection (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc deprotection.[10]

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

This protocol describes how to quantitatively monitor the Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.

Materials:

-

Filtrate from the deprotection steps (from Protocol 1)

-

DMF for dilution

-

Volumetric flask

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Collection of Filtrate: Collect the combined filtrates from the first and second deprotection steps in a volumetric flask of a known volume (e.g., 25 mL or 50 mL).

-

Dilution: Dilute the collected filtrate to the mark with DMF. Ensure thorough mixing. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.

-

UV-Vis Measurement: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[9]

-

Calculation: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

Data Presentation